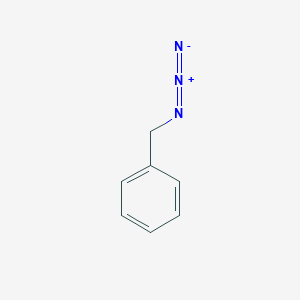
Natriumbenzolsulfinat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium benzenesulfinate is an organic compound with the chemical formula C6H5SO2Na. It appears as a white crystalline powder and is known for its stability under normal conditions. This compound is widely used in various industrial applications, including pharmaceuticals, electroplating, and as a polymer additive.
Wissenschaftliche Forschungsanwendungen
Sodium benzenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organosulfur compounds, including sulfones and sulfoxides.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug synthesis and as an intermediate in the production of pharmaceuticals.
Industry: Utilized in electroplating, polymer additives, and as a stabilizer in various industrial processes.
Wirkmechanismus
Target of Action
Sodium benzenesulfinate, also known as benzenesulfinic acid sodium salt, is a versatile compound widely used in organic synthesis . It serves as a valuable sulfur source for generating thioethers through direct C-H functionalization . Its primary targets are organic compounds, particularly those containing sulfur, such as thiosulfonates, sulfonamides, sulfides, and sulfones .
Mode of Action
Sodium benzenesulfinate interacts with its targets through various chemical reactions. For instance, it undergoes a copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, incorporating sulfur dioxide . This reaction involves the transmetalation of arylboronic acid onto copper (I), the sulfur dioxide insertion process, and the oxidative addition of aryl halide to Cu I . Sodium benzenesulfinate can also react with alkynylselenonium salts to yield (Z)-β-alkoxyvinylsulfones .
Biochemical Pathways
Sodium benzenesulfinate affects several biochemical pathways. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions . It facilitates the formation of S–S, N–S, and C–S bonds, leading to the synthesis of many valuable organosulfur compounds . It also plays a crucial role in the copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, which is a significant pathway for the synthesis of medicinally-relevant sulfones .
Pharmacokinetics
It’s known that the compound is a white, water-soluble solid , which suggests that it may have good bioavailability
Result of Action
The action of Sodium benzenesulfinate results in the synthesis of a wide range of organosulfur compounds. These include thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . These compounds have various applications in pharmaceuticals and agrochemicals .
Action Environment
The action of Sodium benzenesulfinate can be influenced by environmental factors. For instance, it’s stable under normal temperature and pressure but should avoid contact with oxidizing agents and light as it can easily oxidize . Moreover, the compound’s reactions are often carried out in specific solvents and under certain temperature conditions to ensure optimal efficacy .
Biochemische Analyse
Biochemical Properties
Sodium benzenesulfinate is known to participate in various biochemical reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It has been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Cellular Effects
It is known that Sodium benzenesulfinate and related compounds can influence cell function through their involvement in various biochemical reactions .
Molecular Mechanism
Sodium benzenesulfinate exerts its effects at the molecular level through various mechanisms. For instance, it has been used in copper (I)-catalysed sulfonylative Suzuki–Miyaura reactions, where it participates in the sulfur dioxide insertion process
Metabolic Pathways
Sodium benzenesulfinate is involved in various metabolic pathways, particularly in the synthesis of organosulfur compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reduction of Benzenesulfonyl Chloride: One common method involves the reduction of benzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures.
Reaction with Sodium Hydroxide: Another method involves the reaction of benzenesulfinic acid with sodium hydroxide. This reaction is carried out at room temperature and results in the formation of sodium benzenesulfinate.
Industrial Production Methods
Industrial production often involves the reduction of benzenesulfonyl chloride using sodium sulfite in a controlled environment to ensure high yield and purity. The reaction is followed by crystallization and purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Sodium benzenesulfinate can undergo oxidation to form benzenesulfonic acid.
Reduction: It can be reduced to form benzenesulfinic acid.
Substitution: It participates in substitution reactions, particularly in the formation of sulfones and sulfoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
Benzenesulfonic Acid: Formed through oxidation.
Benzenesulfinic Acid: Formed through reduction.
Sulfones and Sulfoxides: Formed through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium p-toluenesulfinate: Similar in structure but has a methyl group attached to the benzene ring.
Sodium benzenesulfonate: Contains a sulfonate group instead of a sulfinate group.
Sodium methanesulfinate: Contains a methane group instead of a benzene ring.
Uniqueness
Sodium benzenesulfinate is unique due to its versatility in chemical reactions and its stability under various conditions. Its ability to act as both an oxidizing and reducing agent makes it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
873-55-2 |
|---|---|
Molekularformel |
C6H6NaO2S |
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
sodium;benzenesulfinate |
InChI |
InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8); |
InChI-Schlüssel |
RWDJJOUSDATHMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)O.[Na] |
Key on ui other cas no. |
873-55-2 |
Synonyme |
NSC 135147; NSC 30629; Sodium Benzenesulfinate; Sodium Phenylsulfinate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium benzenesulfinate?
A1: Sodium benzenesulfinate has the molecular formula C6H5NaO2S and a molecular weight of 164.16 g/mol.
Q2: What are some spectroscopic characteristics of sodium benzenesulfinate?
A2: While specific spectroscopic data isn't extensively detailed in the provided papers, sodium benzenesulfinate can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide information about its structure and bonding.
Q3: Is sodium benzenesulfinate stable in aqueous solutions?
A3: Yes, sodium benzenesulfinate exhibits good solubility and stability in aqueous solutions. It's frequently used in electroplating baths, which are typically aqueous-based. [, ]
Q4: What about its compatibility with organic solvents?
A4: Sodium benzenesulfinate displays good solubility in several organic solvents, including N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and methanol. This solubility is crucial for its applications in various organic reactions. [, , ]
Q5: Can sodium benzenesulfinate act as a catalyst?
A5: Yes, researchers have employed sodium benzenesulfinate and its derivatives as organocatalysts in various organic reactions. For instance, it has shown catalytic activity in the synthesis of dihydropyrano[3,2-c]chromenes and dihydropyrano[4,3-b]pyrans. [, ]
Q6: How is sodium benzenesulfinate used in the synthesis of sulfones?
A6: Sodium benzenesulfinate acts as a source of benzenesulfinate anions. These anions can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or allylic halides, to yield sulfones. [, , ]
Q7: Are there any examples of sodium benzenesulfinate participating in multicomponent reactions?
A7: Yes, sodium benzenesulfinate has proven valuable in multicomponent reactions. It has been successfully employed in synthesizing sulfonylated furans and imidazo[1,2-a]pyridine derivatives via a metal-free three-component domino reaction with 1,3-dicarbonyl compounds or pyridin-2-amines, and ynals. []
Q8: How do structural modifications of sodium benzenesulfinate derivatives affect their reactivity?
A8: Substituents on the benzene ring of sodium benzenesulfinate can influence its reactivity. Electron-withdrawing groups typically enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. [, ]
Q9: What is the role of sodium benzenesulfinate in electroplating?
A9: Sodium benzenesulfinate is used as a brightener and a leveling agent in nickel electroplating baths. It helps to produce smooth, lustrous, and defect-free nickel coatings, improving their aesthetic and functional properties. [, , ]
Q10: Can you elaborate on the use of sodium benzenesulfinate in the synthesis of provitamin D analogs?
A10: Researchers have used sodium benzenesulfinate to introduce a phenylsulfonyl group at the C19 position of steroid molecules during the synthesis of provitamin D analogs. This modification can influence the biological activity of the resulting compounds. []
Q11: How is the concentration of sodium benzenesulfinate determined in electroplating baths?
A11: Ultraviolet spectrophotometry can be employed to determine the concentration of sodium benzenesulfinate in electroplating baths. This method is advantageous due to its speed and accuracy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)




![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)


